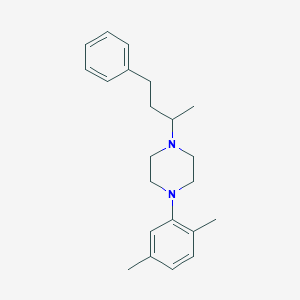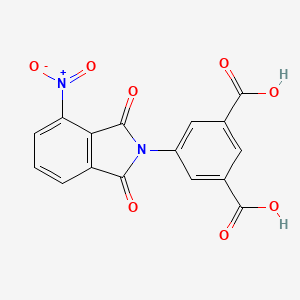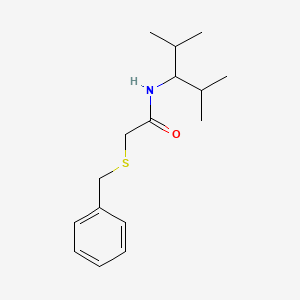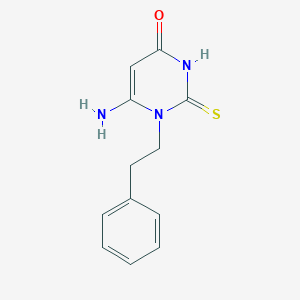
1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, commonly known as DMPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes, including learning, memory, and inflammation.
Wirkmechanismus
DMPP acts as an agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
DMPP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. DMPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DMPP has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which makes it an ideal tool for studying the function of this receptor. DMPP has also been shown to have a high affinity for the receptor, which allows for the precise modulation of its activity. However, DMPP has a relatively short half-life, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are numerous directions for future research on DMPP. One potential avenue is the investigation of its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of DMPP on neurotransmitter release, synaptic plasticity, and cell survival. Finally, the development of more potent and selective agonists of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, based on the structure of DMPP, could lead to the discovery of novel therapeutic agents.
Conclusion
In conclusion, DMPP is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has been synthesized using a straightforward synthetic route and has been extensively studied for its potential therapeutic applications. Future research on DMPP could lead to the discovery of novel therapeutic agents for the treatment of cognitive disorders.
Synthesemethoden
DMPP can be synthesized using a straightforward synthetic route that involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-methyl-3-phenylpropan-1-amine. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel, under an inert atmosphere. The resulting product is purified through column chromatography, yielding pure DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-18-9-10-19(2)22(17-18)24-15-13-23(14-16-24)20(3)11-12-21-7-5-4-6-8-21/h4-10,17,20H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILLDVXAWYBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)

![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)

